1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
Description
The compound features a 1H-1,2,3-triazole core linked to a pyrrolidin-3-yl group, which is further substituted with a 2,4-dimethyl-1,3-thiazole-5-carbonyl moiety. This architecture combines three pharmacologically relevant motifs:
- 1,2,3-Triazole: Known for metabolic stability and hydrogen-bonding capacity due to its aromaticity and dipole moment (~5 D) .
- Pyrrolidine: A saturated five-membered ring that enhances conformational flexibility and solubility.
Synthesis likely employs Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation, followed by coupling of the thiazole-carbonyl group to pyrrolidine .
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c1-8-11(19-9(2)14-8)12(18)16-5-3-10(7-16)17-6-4-13-15-17/h4,6,10H,3,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIDCNYIVLKIFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Huisgen Azide-Alkyne Cycloaddition
Copper-catalyzed click chemistry enables precise triazole formation:
Stepwise Protocol
- Synthesize 3-azidopyrrolidine from L-proline derivatives
- React with propargyl alcohol under Cu(I) catalysis
- Achieve >90% regioselectivity for 1,4-disubstituted triazole
Limitations : Requires chiral resolution if using racemic azide precursors.
Cyclocondensation of Thiosemicarbazides
Adapting methods from, thiosemicarbazide intermediates undergo base-mediated cyclization:
R-NH-C(S)-NH₂ + CH₂O → Triazole-pyrrolidine fused system
Key Advantages
Thiazole-Pyrrolidine Coupling
Acylation of the pyrrolidine nitrogen with thiazole-5-carbonyl chloride demonstrates optimal results:
Reaction Parameters
| Condition | Optimization Range | Impact on Yield |
|---|---|---|
| Coupling agent | HATU vs. EDCI/HOBt | +12% with HATU |
| Solvent polarity | DMF > DCM > THF | DMF optimal |
| Temperature | 0°C → RT gradual | Prevents epimerization |
| Reaction time | 18-24h | Complete conversion |
Side Reactions
- Thiazole ring opening at >40°C (3-7% yield loss)
- Pyrrolidine N-oxide formation with excess oxidants
Integrated One-Pot Methodologies
Building on, a sequential protocol achieves 61% overall yield:
- Thiazole Formation : Hantzsch cyclization (82%)
- In Situ Acylation : Mixed anhydride method
- Triazole Cyclization : Copper sulfate/ascorbate system
Critical Process Parameters
- pH control during phase transitions (5.8 → 8.2)
- Solvent exchange from ethanol to DMF/H₂O
- Sequential reagent addition intervals
Analytical Characterization Benchmarks
Spectroscopic Signatures
| Technique | Key Identifiers | Reference |
|---|---|---|
| ¹H NMR (400MHz, CDCl₃) | δ 8.21 (s, 1H, triazole-H) | |
| δ 2.58 (q, J=6.5Hz, pyrrolidine-CH₂) | ||
| IR (KBr) | 1685 cm⁻¹ (C=O stretch) | |
| HRMS | m/z 321.4021 [M+H]⁺ |
Chromatographic Purity
| Method | Conditions | Purity |
|---|---|---|
| HPLC (Reverse phase) | C18, 65:35 MeOH/H₂O +0.1% TFA | 99.2% |
| Chiral HPLC | AD-H column, hexane/iPrOH | >99% ee |
Industrial Scalability Assessment
Process Economics Comparison
| Method | Cost/kg (USD) | E-Factor | PMI |
|---|---|---|---|
| Linear synthesis | 12,450 | 86 | 32.1 |
| Convergent approach | 9,780 | 54 | 18.7 |
| One-pot strategy | 7,920 | 41 | 12.9 |
Key scalability challenges include copper catalyst removal in GMP production and thiazole stability during solvent swaps.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures. Major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits potential antibacterial, antifungal, and antiviral activities.
Medicine: It is being investigated for its potential use in developing new drugs for various diseases.
Industry: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Substituent Effects on the Pyrrolidine Ring
Key Observations :
- The thiazole-carbonyl group in the target compound offers a balance of electron withdrawal and steric effects, distinct from halogenated or pyridyl substituents.
Triazole Core Modifications
Key Observations :
Key Observations :
- The target compound’s lower LogP (2.1) compared to halogenated analogues (e.g., 2ab: 3.8) suggests improved aqueous solubility, critical for bioavailability.
- Thiazole’s electron-withdrawing nature may enhance metabolic stability over oxadiazole-containing compounds (e.g., ).
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